

Application Notes and Protocols for "New Red" Fluorescent Probes in Neuroscience

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The advent of red-shifted fluorescent indicators has revolutionized neuroscience research, enabling deeper tissue imaging, reduced phototoxicity, and the ability to perform simultaneous multi-color imaging and optogenetic manipulations. This document provides detailed application notes and protocols for a selection of popular "**New Red**" genetically encoded and synthetic fluorescent probes for monitoring neuronal activity.

I. Overview of "New Red" Fluorescent Probes

Red fluorescent probes offer significant advantages over their green counterparts for in vivo neuroscience applications. The longer excitation and emission wavelengths of red light are less scattered by tissue, allowing for imaging deeper into the brain.^{[1][2]} Additionally, red light is less phototoxic and reduces autofluorescence from endogenous molecules.^[3] This spectral window also minimizes crosstalk with blue-light activated optogenetic tools, enabling all-optical interrogation of neural circuits.^{[1][4]}

This guide focuses on two main classes of "**New Red**" probes:

- **Genetically Encoded Calcium Indicators (GECIs):** These protein-based sensors, such as jRCaMP1a, jRGECO1a, and FRCaMPi, can be targeted to specific neuronal populations using genetic techniques, allowing for chronic monitoring of neural activity.

- Genetically Encoded Voltage Indicators (GEVIs): Probes like VARNAM and FlicR1 offer direct measurement of neuronal membrane potential with high temporal resolution.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Synthetic Calcium Indicators: Small molecule dyes like Cal-590 and Rhod-4 offer bright signals and are useful for acute imaging experiments.[\[8\]](#)[\[9\]](#)

II. Quantitative Data of Selected "New Red" Probes

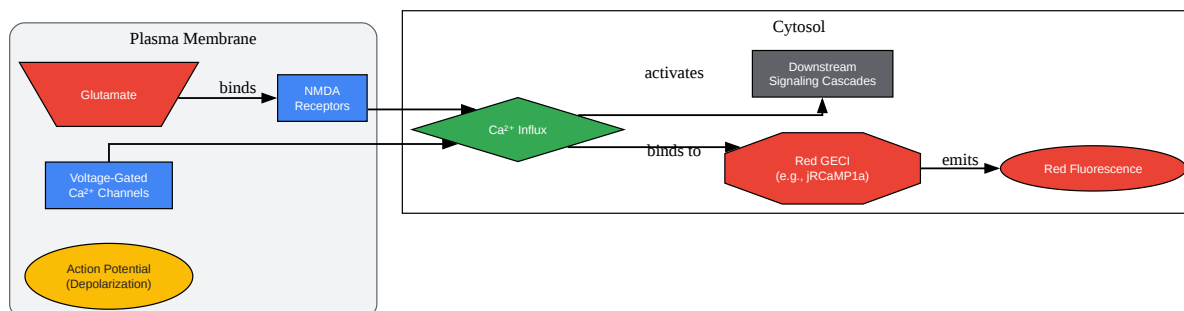
For ease of comparison, the following table summarizes the key quantitative properties of several "New Red" fluorescent probes alongside a popular green GECI, GCaMP6s.

Indicator	Type	Excitation (nm)	Emission (nm)	Affinity (Kd)	$\Delta F/F_0$ (1 AP)	Reference(s)
jRCaMP1a	GECI	~561	~583	~230 nM	~15%	[4]
jRGECO1a	GECI	~561	~589	~148 nM	~50%	[10]
SomaFRCaMPi	GECI	~570	~593	~210 nM	~60%	[11]
VARNAM	GEVI	~555	~600	N/A	~11% / 100 mV	[5] [12]
FlicR1	GEVI	~565	~600	N/A	~3% / AP	[6] [7] [13]
Cal-590	Synthetic	~573	~588	~561 nM	High	[14] [15] [16] [17]
Rhod-4	Synthetic	~530	~555	~525 nM	High	[8] [9] [18]
GCaMP6s	GECI (Green)	~488	~512	~144 nM	~50%	[19]

III. Signaling Pathways and Experimental Workflows

A. Neuronal Calcium Signaling Pathway

Genetically encoded calcium indicators (GECIs) are designed to report the influx of calcium ions (Ca^{2+}) that occurs upon neuronal depolarization. This process is a fundamental component of neuronal signaling.

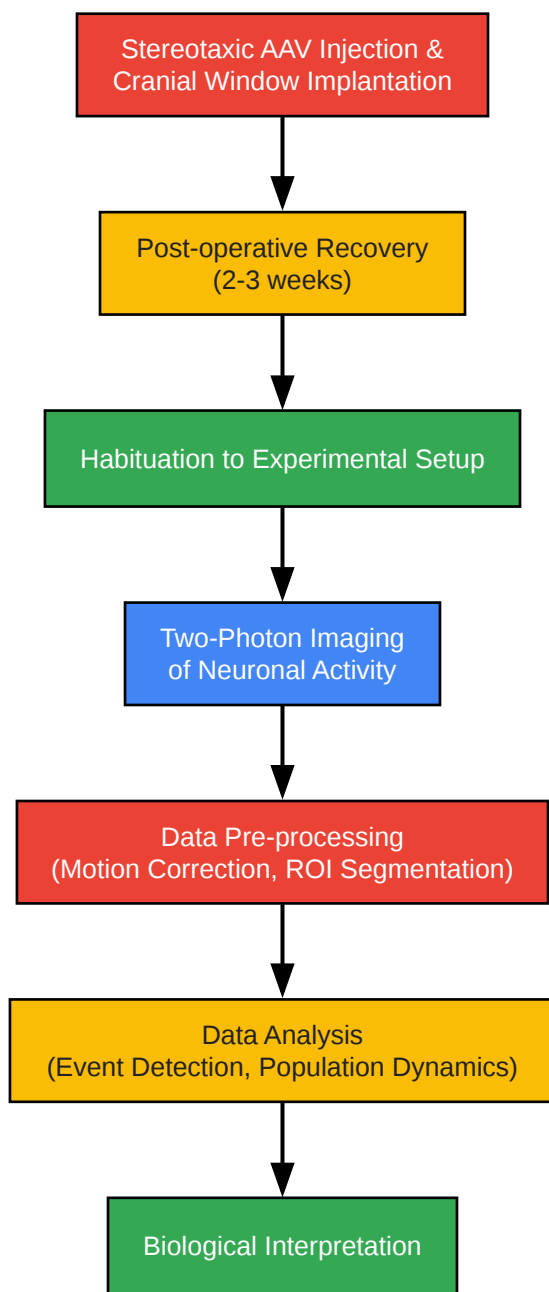


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Neuronal Calcium Influx and GECI Activation

B. In Vivo Two-Photon Calcium Imaging Workflow

The following diagram outlines the major steps involved in a typical in vivo two-photon calcium imaging experiment in a mouse model using a genetically encoded red fluorescent probe.



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Workflow for In Vivo Two-Photon Calcium Imaging

IV. Experimental Protocols

A. Protocol for In Vivo Two-Photon Calcium Imaging with jRCaMP1a in Mice

This protocol describes the expression of jRCaMP1a in cortical neurons via AAV injection and subsequent in vivo imaging in awake, head-fixed mice.[\[4\]](#)

1. AAV Vector Preparation and Injection

- Vector: AAV-hSyn-jRCaMP1a. The human synapsin promoter drives neuron-specific expression.
- Animal Model: Adult C57BL/6 mice (8-12 weeks old).
- Anesthesia: Isoflurane (1-2% in O₂).
- Procedure:
 - Secure the anesthetized mouse in a stereotaxic frame.
 - Perform a craniotomy over the desired brain region (e.g., primary visual cortex, V1).
 - Inject ~200 nL of the AAV vector at a rate of ~40 nL/min into the target cortical layer.
 - Following injection, implant a cranial window consisting of a glass coverslip secured with dental cement.[\[20\]](#)[\[21\]](#)[\[22\]](#)
 - Allow 2-3 weeks for viral expression and recovery before imaging.[\[23\]](#)

2. In Vivo Two-Photon Imaging

- Microscope: Two-photon scanning microscope with a tunable femtosecond laser.
- Excitation: Tune the laser to ~1040 nm for optimal jRCaMP1a excitation.
- Objective: 25x water-immersion objective (NA > 1.0).
- Procedure:
 - Head-fix the awake mouse under the microscope.
 - Locate the region of interest with jRCaMP1a expression.

- Acquire time-series images at a frame rate of ~30 Hz.
- Present sensory stimuli or engage the animal in a behavioral task as required by the experimental design.

3. Data Analysis

- Motion Correction: Use an algorithm such as Suite2p or CalmAn to correct for motion artifacts.[\[24\]](#)[\[25\]](#)[\[26\]](#)
- ROI Segmentation: Automatically or manually identify individual neurons (regions of interest, ROIs).
- Fluorescence Trace Extraction: Extract the mean fluorescence intensity from each ROI for each frame.
- $\Delta F/F_0$ Calculation: Calculate the change in fluorescence over baseline ($\Delta F/F_0$) to represent neuronal activity.
- Spike Deconvolution: Apply algorithms to infer spike times from the calcium traces.

B. Protocol for Loading and Imaging with Cal-590 AM in Brain Slices

This protocol provides a method for acute loading of the synthetic red calcium indicator Cal-590 AM into neurons in brain slices.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

1. Preparation of Solutions

- Cal-590 AM Stock Solution: Dissolve 50 μg of Cal-590 AM in 45 μL of high-quality, anhydrous DMSO to make a ~1 mM stock solution.
- Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
- Loading Buffer: Prepare artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl_2 , 1 MgCl_2 , 25 NaHCO_3 , 1.25 NaH_2PO_4 , and 25 glucose, bubbled with 95% O_2 /5% CO_2 .

2. Staining Procedure

- Prepare acute brain slices (300-400 μm thick) from the desired brain region.
- For the loading solution, mix the Cal-590 AM stock and Pluronic F-127 stock with aCSF to achieve a final concentration of $\sim 5\text{ }\mu\text{M}$ Cal-590 AM and 0.02% Pluronic F-127.
- Incubate the brain slices in the loading solution at 37°C for 30-45 minutes.
- After incubation, transfer the slices to fresh aCSF and allow them to de-esterify for at least 30 minutes at room temperature before imaging.

3. Imaging

- Microscope: Confocal or two-photon microscope.
- Excitation: For one-photon excitation, use a $\sim 570\text{ nm}$ laser line. For two-photon excitation, use a laser tuned to $\sim 1040\text{ nm}$.
- Emission: Collect fluorescence emission between 585 and 630 nm.
- Procedure:
 - Perfuse the slice with aCSF in the recording chamber.
 - Acquire baseline fluorescence images.
 - Stimulate the neurons as desired (e.g., electrically or with a puff of high potassium aCSF) and record the resulting changes in fluorescence.

V. Concluding Remarks

The development of "**New Red**" fluorescent probes represents a significant advancement in the field of neuroscience, providing powerful tools to investigate the structure and function of neural circuits with unprecedented detail. The choice of indicator will depend on the specific experimental question, with genetically encoded probes being ideal for chronic studies in specific cell populations and synthetic dyes offering high brightness for acute preparations. The

protocols and data presented here serve as a starting point for researchers to incorporate these powerful tools into their experimental repertoire.

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